2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, dichloro substituents, and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno[3,4-c]pyrazole ring: This can be achieved through cyclization reactions involving appropriate starting materials such as 3,5-dimethylphenyl derivatives and thiophene-based compounds.
Introduction of the dichloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the dichloro groups at the desired positions on the benzamide core.
Coupling reactions: The final step involves coupling the thieno[3,4-c]pyrazole moiety with the dichlorobenzamide core under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichloro positions.
Scientific Research Applications
2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide
- 2,4-dichloro-3,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate
- 2,4-dichloro-3,5-dimethylphenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate
Uniqueness
The uniqueness of 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its thieno[3,4-c]pyrazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific targets or improve its stability under certain conditions.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS/c1-11-5-12(2)7-14(6-11)25-19(16-9-27-10-18(16)24-25)23-20(26)15-4-3-13(21)8-17(15)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJONYJJTALKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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